(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate
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Description
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyran Derivatives
In the field of organic chemistry, the compound has been utilized in reactions with 3-oxo-2,3-dihydrobenzofuran, leading to the synthesis of various pyran derivatives. This includes its reaction with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate, yielding compounds with potential applications in organic synthesis and pharmaceutical research (J. Mérour & F. Cossais, 1991).
Catalyst for Methyl Propanoate Production
This compound has been part of studies exploring highly active and selective catalysts for producing methyl propanoate via methoxycarbonylation of ethene. Such catalysts are crucial in industrial chemistry for efficient and sustainable production processes (W. Clegg et al., 1999).
Asymmetric Synthesis in Pharmaceutical Research
It plays a significant role in the asymmetric synthesis of butenolide and butyrolactone derivatives. These derivatives are pivotal in the development of natural product synthesis, a crucial aspect of pharmaceutical research (A. Pelter, R. Ward, & Abdulkadir Sirit, 1994).
Photochemistry in Organic Synthesis
Studies have explored its role in photochemical reactions, particularly in the formation of indanone derivatives. Such photochemical pathways are vital in synthetic organic chemistry for the development of new synthetic methods (L. Plíštil et al., 2006).
Renewable Chemical Sources
Research has also been conducted on its efficient heterocyclization from renewable chemical sources like levulinic acid. This signifies its potential in green chemistry, utilizing sustainable sources for chemical synthesis (A. Flores et al., 2014).
Photorelease Studies
The compound has been used in studies focusing on the photorelease of HCl, a process important in understanding photochemical mechanisms relevant to organic synthesis and material science (A. P. Pelliccioli et al., 2001).
properties
IUPAC Name |
methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-15-7-8-16-18(12-15)29-20(21(16)23)11-14-6-9-17(19(10-14)25-3)28-13(2)22(24)26-4/h6-13H,5H2,1-4H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVAUCOSHKKNGZ-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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